molecular formula C16H21Cl3O3 B1632689 2,4,5-T-2-OCTYL ESTER

2,4,5-T-2-OCTYL ESTER

Cat. No.: B1632689
M. Wt: 367.7 g/mol
InChI Key: LNNVYVOLCDEYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-T-2-OCTYL ESTER is an organic compound with the molecular formula C16H21Cl3O3 and a molecular weight of 367.7 g/mol . This compound is characterized by the presence of an octan-2-yl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety, making it a unique ester derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-T-2-OCTYL ESTER typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with octan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,4,5-T-2-OCTYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-T-2-OCTYL ESTER has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2,4,5-trichlorophenoxy)acetate moiety into target molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the formulation of certain agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4,5-T-2-OCTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-(2,4,5-trichlorophenoxy)acetate moiety, which imparts distinct chemical and biological properties. This makes it valuable in specific applications where these properties are desired .

Properties

Molecular Formula

C16H21Cl3O3

Molecular Weight

367.7 g/mol

IUPAC Name

octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C16H21Cl3O3/c1-3-4-5-6-7-11(2)22-16(20)10-21-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3

InChI Key

LNNVYVOLCDEYEU-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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